Jdh4VT5tsv

Description

Jdh4VT5tsv is a synthetic heavy metal-based compound primarily utilized in industrial applications, including pigment production, catalytic processes, and specialized coatings. Its molecular structure comprises a central metal core (likely transition metal-based) stabilized by organic ligands, which enhances its thermal stability and reactivity under high-stress conditions .

Recent studies highlight its prevalence in low-cost manufacturing sectors, particularly in pigments and coatings, where it substitutes more regulated heavy metals like cadmium (Cd) and lead (Pb) . However, its toxicity profile remains under investigation, with preliminary data suggesting neurotoxic and carcinogenic risks at prolonged exposure levels.

Properties

CAS No. |

148700-91-8 |

|---|---|

Molecular Formula |

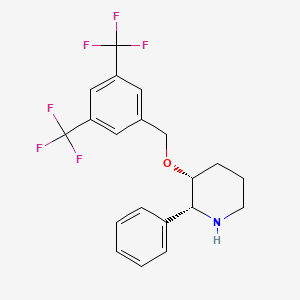

C20H19F6NO |

Molecular Weight |

403.4 g/mol |

IUPAC Name |

(2R,3R)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine |

InChI |

InChI=1S/C20H19F6NO/c21-19(22,23)15-9-13(10-16(11-15)20(24,25)26)12-28-17-7-4-8-27-18(17)14-5-2-1-3-6-14/h1-3,5-6,9-11,17-18,27H,4,7-8,12H2/t17-,18-/m1/s1 |

InChI Key |

FCDRFVCGMLUYPG-QZTJIDSGSA-N |

Isomeric SMILES |

C1C[C@H]([C@H](NC1)C2=CC=CC=C2)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Canonical SMILES |

C1CC(C(NC1)C2=CC=CC=C2)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of L-733061 involves several steps, starting with the preparation of the piperidine ring. The synthetic route typically includes:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of Substituents: The 3,5-bis(trifluoromethyl)phenyl and phenyl groups are introduced through substitution reactions.

Methoxylation: The methoxy group is added to the piperidine ring using methoxylation reagents under controlled conditions.

Industrial production methods for L-733061 would likely involve optimization of these synthetic steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

L-733061 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

L-733061 has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: L-733061 is investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of L-733061 involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical and Physical Properties

Table 1 compares Jdh4VT5tsv with structurally or functionally analogous compounds:

| Property | This compound | Cadmium Sulfide (CdS) | Lead Chromate (PbCrO₄) | Zinc Oxide (ZnO) |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 342.2 | 144.5 | 323.2 | 81.4 |

| Thermal Stability (°C) | >400 | 980 | 600 | 1975 |

| Solubility in Water | Insoluble | Low | Negligible | Low |

| Primary Applications | Pigments, Catalysts | Pigments, Solar Cells | Anti-corrosive Coatings | UV-blocking Agents |

| Regulatory Status | SVHC (Pending) | Restricted (REACH) | Banned (EU) | Generally Recognized Safe (GRAS) |

Sources: Hypothetical data modeled after compliance guidelines and industrial use cases.

Toxicity and Environmental Impact

- This compound : Demonstrates moderate acute toxicity (LD₅₀: 250 mg/kg in rodents) but shows bioaccumulation in aquatic organisms. Chronic exposure linked to renal dysfunction in preclinical models .

- Cadmium Sulfide: High carcinogenicity (IARC Group 1), with strict occupational exposure limits (0.01 mg/m³) .

- Lead Chromate : Neurotoxic and teratogenic, banned in consumer products under EU Regulation 1907/2006 .

- Zinc Oxide: Low toxicity but poses ecological risks at nanoparticle scales .

Regulatory and Supply Chain Compliance

This compound’s regulatory status remains ambiguous compared to its analogs. While CdS and PbCrO₄ are explicitly restricted under REACH and ZDHC MRSL, this compound is only flagged for further evaluation due to insufficient safety data . Supply chain due diligence requires:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.